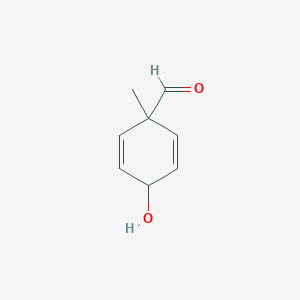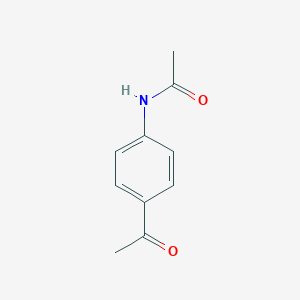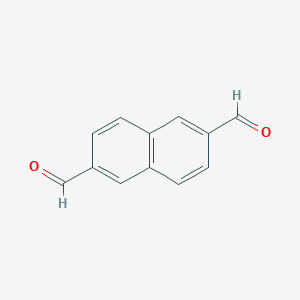
2,6-Naftaleno-dicarboxaldehído
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphthalene-2,6-dicarbaldehyde is an organic compound with the molecular formula C12H8O2. It is a white crystalline solid with a distinctive aromatic odor. This compound is a derivative of naphthalene, where two aldehyde groups are attached at the 2 and 6 positions of the naphthalene ring. It is used in various chemical syntheses and has applications in scientific research and industry .
Aplicaciones Científicas De Investigación
Naphthalene-2,6-dicarbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a precursor for various functionalized naphthalene derivatives.
Biology: It is employed in the study of enzyme-catalyzed reactions and as a fluorescent probe in biochemical assays.
Medicine: Research into its potential as a therapeutic agent is ongoing, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Mecanismo De Acción
Target of Action
Naphthalene-2,6-dicarbaldehyde primarily targets the proteins hemoglobin subunit alpha and hemoglobin subunit beta . These proteins are crucial components of hemoglobin, the molecule in red blood cells that carries oxygen from the lungs to the body’s tissues and returns carbon dioxide from the tissues back to the lungs.
Mode of Action
It is known that the compound interacts with these proteins, potentially altering their function or structure .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . . Information on its metabolism and excretion is currently unavailable.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Naphthalene-2,6-dicarbaldehyde can be synthesized through several methods. One common method involves the oxidation of 2,6-dimethylnaphthalene using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically takes place in an acidic medium and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods
In industrial settings, naphthalene-2,6-dicarbaldehyde is often produced through a similar oxidation process but on a larger scale. The use of continuous flow reactors and optimized reaction conditions allows for efficient production. The product is then purified through recrystallization or distillation to achieve the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
Naphthalene-2,6-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form naphthalene-2,6-dicarboxylic acid.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols, forming naphthalene-2,6-dimethanol.
Substitution: The aldehyde groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and nitric acid are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Grignard reagents and organolithium compounds are often used for nucleophilic substitution reactions.
Major Products
Oxidation: Naphthalene-2,6-dicarboxylic acid.
Reduction: Naphthalene-2,6-dimethanol.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
Similar Compounds
Naphthalene-2,3-dicarbaldehyde: Similar structure but with aldehyde groups at the 2 and 3 positions.
Naphthalene-1,5-dicarbaldehyde: Aldehyde groups at the 1 and 5 positions.
Naphthalene-2,6-dicarboxylic acid: Oxidized form with carboxylic acid groups instead of aldehydes
Uniqueness
Naphthalene-2,6-dicarbaldehyde is unique due to its specific positioning of aldehyde groups, which imparts distinct reactivity and properties compared to its isomers. This makes it particularly useful in certain synthetic applications and research contexts .
Propiedades
IUPAC Name |
naphthalene-2,6-dicarbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O2/c13-7-9-1-3-11-6-10(8-14)2-4-12(11)5-9/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQDQMRZGMILNMQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C=O)C=C1C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does Naphthalene-2,6-dicarbaldehyde contribute to the formation and properties of the 2D COF in the study?
A1: Naphthalene-2,6-dicarbaldehyde acts as a key building block in the synthesis of the Py-Np COF. It reacts with 4,4',4'',4'''-(pyrene-1,3,6,8-tetrayl)tetraaniline via Schiff base condensation, forming imine linkages that hold the COF structure together. [] This specific reaction and the resulting framework contribute to the material's semiconducting properties, crucial for its potential application in organic spin valves.
Q2: What are the material compatibility and stability aspects of the Py-Np COF synthesized using Naphthalene-2,6-dicarbaldehyde in the context of device fabrication?
A2: The study demonstrates the compatibility of the Py-Np COF with device fabrication processes. The researchers successfully exfoliated the COF into thin films and transferred them onto La0.67Sr0.33MnO3 (LSMO) electrodes, forming a functional organic spin valve. [] While the study focuses on low-temperature (30K) performance, it highlights the potential of such COFs in electronic devices. Further research on stability under different environmental conditions and operational temperatures would be necessary to assess its long-term viability.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-chloro-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-1,4-dihydronaphthalene-1,4-dione](/img/structure/B371432.png)
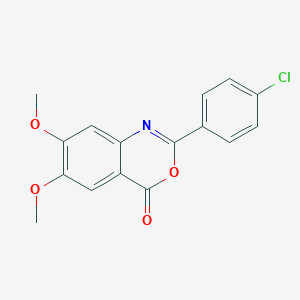
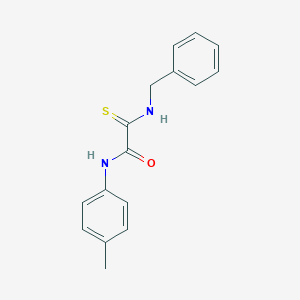
![1-(3-Chlorophenyl)-4-[3-(4-isobutylphenyl)acryloyl]piperazine](/img/structure/B371437.png)
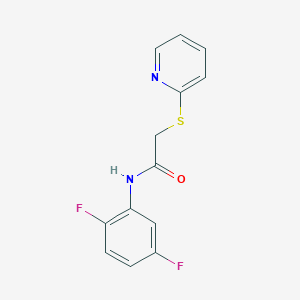
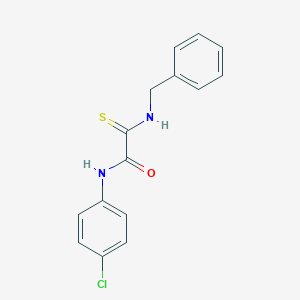

![(3E,5E)-3,5-bis[(4-tert-butylphenyl)methylidene]-1-methylpiperidin-4-one](/img/structure/B371442.png)
![2-[(4-bromophenyl)sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B371443.png)
![2-{[(3-Methylphenyl)methyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one](/img/structure/B371444.png)
![3-[(4-Bromophenyl)sulfanyl]-3-(4-chlorophenyl)-1-(4-methoxyphenyl)-1-propanone](/img/structure/B371450.png)
